Lithium tetraborate
Description
Structure
2D Structure
Properties
CAS No. |
12007-60-2 |
|---|---|
Molecular Formula |
B4Li2O7 |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4O7.2Li/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 |
InChI Key |
XFOCQAMEVCAHGV-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O |
Canonical SMILES |
[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-] |
Related CAS |
1303-94-2 (Li2-B4O7 5H2O) 13453-69-5 (lithium-BHO2[1:1]) |
Origin of Product |
United States |
Synthetic Methodologies and Growth Optimization of Lithium Tetraborate
Aqueous-Phase Synthesis Routes
Aqueous-phase synthesis of lithium tetraborate (B1243019) (Li₂B₄O₇) offers an alternative to high-temperature solid-state reactions, often involving a multi-step process that begins with the reaction of precursors in an aqueous medium, followed by crystallization and thermal treatment. yildiz.edu.trresearchgate.netdergipark.org.tr
Reactant Systems and Stoichiometric Ratios
The aqueous-phase synthesis of lithium tetraborate typically employs lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) as the primary reactants. yildiz.edu.trresearchgate.net The stoichiometric ratio of these reactants is a critical parameter influencing the formation of the desired this compound compound. For instance, a stoichiometric ratio of 1:4 for Li₂CO₃ to H₃BO₃ has been utilized in water-solution assisted methods. yildiz.edu.tr Another common lithium source is lithium hydroxide (B78521) (LiOH), which can also be reacted with boric acid. yildiz.edu.tr In some processes, recycled mother liquor saturated with this compound is used as the solvent for the reactants to create a supersaturated solution. google.com The precise control of the B₂O₃-to-Li₂O ratio in the solution, often targeted around 2.0 to 1, is crucial for the selective crystallization of the desired hydrated precursor. google.com
Table 1: Reactant Systems and Ratios for Aqueous-Phase Synthesis
| Lithium Source | Boron Source | Stoichiometric Ratio (Li:B) | Reference |
|---|---|---|---|
| Lithium Carbonate (Li₂CO₃) | Boric Acid (H₃BO₃) | 1:4 | yildiz.edu.tr |
| Lithium Hydroxide (LiOH·H₂O) | Boric Acid (H₃BO₃) | 1:4 (approx.) | google.com |
| Lithium Carbonate (Li₂CO₃) | Boric Acid (H₃BO₃) | Stoichiometric | researchgate.net |
Role of Modifying Agents (e.g., Carbon Dioxide)
The use of modifying agents, such as carbon dioxide (CO₂), can significantly enhance the aqueous-phase synthesis of this compound. yildiz.edu.trresearchgate.netdergipark.org.tr When lithium carbonate is used as a reactant, its low solubility can limit the reaction rate. researchgate.net Pressurizing the aqueous reaction medium with CO₂ increases its solubility, which in turn lowers the pH of the solution. yildiz.edu.tr This acidic environment accelerates the dissolution of lithium carbonate, thereby promoting a faster reaction with boric acid. yildiz.edu.trresearchgate.netdergipark.org.tr
The introduction of CO₂ has been shown to be effective even at various pressures, facilitating the formation of the hydrated this compound precursor. yildiz.edu.tr This enhanced dissolution and subsequent rapid reaction induced by CO₂ allows for the synthesis to proceed at lower temperatures compared to solid-state methods. yildiz.edu.trresearchgate.net
Multi-Step Synthesis Processes
Aqueous-phase synthesis of this compound is typically a multi-step process. yildiz.edu.trresearchgate.netdergipark.org.tr The initial step involves the reaction of the chosen lithium and boron sources in an aqueous solution, sometimes under CO₂ pressure, to form a hydrated precursor, often amorphous this compound trihydrate (Li₂B₄O₇·3H₂O). yildiz.edu.trresearchgate.netdergipark.org.tr
Following the aqueous reaction, the next step is the crystallization of this precursor. yildiz.edu.trresearchgate.net This can be achieved by evaporating the water at a controlled temperature, for example, at 100°C under atmospheric pressure. yildiz.edu.tr The final and crucial step is the thermal treatment or calcination of the crystallized precursor. This is performed in a furnace at temperatures ranging from 300°C to 400°C for a specific duration, such as one hour. yildiz.edu.trresearchgate.netdergipark.org.tr This heat treatment drives off the water of hydration, converting the amorphous hydrated precursor into anhydrous, crystalline this compound. yildiz.edu.trresearchgate.net
High-Temperature Solid-State Synthesis
High-temperature solid-state synthesis is a common and direct method for producing anhydrous this compound. yildiz.edu.tr This technique involves the intimate mixing of solid precursors and their reaction at elevated temperatures to form the final product. researchgate.netmetu.edu.tr
Reaction Parameters and Control
The control of reaction parameters is paramount in solid-state synthesis to ensure the formation of a pure and crystalline product. Key parameters include the reaction temperature and duration. Temperatures for the solid-state synthesis of this compound can vary significantly, ranging from 400°C to 900°C. yildiz.edu.trresearchgate.net For instance, some processes utilize a heating temperature of 750°C. researchgate.netresearchgate.net The duration of the heating is also critical, with some procedures specifying a retention time of 4 hours at the peak temperature. researchgate.net In some cases, a final temperature of 550-650°C is necessary to ensure the decomposition of any lithium carbonate that may have formed from the reaction of lithium hydroxide with atmospheric carbon dioxide. google.com
The heating rate can also be a controlled parameter in the synthesis process. metu.edu.tr After the high-temperature reaction, the cooling rate can influence the final product's characteristics, particularly when producing glassy this compound, which requires rapid cooling from a molten state. benthamopen.com
Table 2: High-Temperature Solid-State Synthesis Parameters
| Reactants | Temperature Range (°C) | Duration (hours) | Reference |
|---|---|---|---|
| Li₂CO₃, H₃BO₃ | 460 - 750 | Not specified | researchgate.net |
| Li₂CO₃, H₃BO₃ | 750 | 4 | researchgate.net |
| LiOH·H₂O, H₃BO₃ | 550 - 650 | 6 | google.com |
| Li₂CO₃, H₃BO₃ | 600 - 900 | 5 | researchgate.net |
| Li₂CO₃, H₃BO₃ | 750 | 7, 14, 21 | metu.edu.trjournalssystem.com |
Precursor Treatment and Crystallization
The preparation of precursors is a crucial step in solid-state synthesis. Typically, reactants like lithium carbonate and boric acid are used in powder form. yildiz.edu.tr These powders are intimately mixed and often ground together to ensure homogeneity and maximize the contact surface area between the reactants. journalssystem.comchimicatechnoacta.ru This thorough mixing is essential because imperfect mixing can lead to incomplete reactions and the presence of unreacted raw materials in the final product. researchgate.net
Following the high-temperature reaction, the resulting product is anhydrous this compound. yildiz.edu.tr In some variations of the synthesis, a capping agent like polyvinylpyrrolidone (B124986) (PVP) has been used during a single-step thermal treatment to control particle size and prevent agglomeration, resulting in nano-sized this compound. yildiz.edu.tr Crystallization in the solid-state method occurs directly at the high reaction temperatures, where the precursors react and rearrange to form the crystalline lattice of this compound. researchgate.net The final product is often a granular powder with a higher bulk density compared to that produced from aqueous solutions. google.com
Solution-Assisted and Microwave-Assisted Synthesis
Solution-assisted and microwave-assisted methods are two effective approaches for the synthesis of this compound (Li₂B₄O₇), particularly for producing doped phosphors with enhanced thermoluminescence (TL) properties. iaea.orgresearchgate.net
The solution-assisted method involves dissolving stoichiometric amounts of precursors, such as lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃), in water. yildiz.edu.triaea.org The resulting solution is heated to facilitate the reaction and then calcined at high temperatures, typically around 700-750°C, to form the final crystalline product. iaea.orgresearchgate.net For instance, one process involves heating at 150°C for two hours, followed by a second heating stage at 750°C for another two hours. iaea.org This technique has been shown to achieve a high degree of crystallinity. iaea.org Research indicates that the solution-assisted method is generally more suitable for obtaining higher TL intensity compared to microwave-assisted methods. iaea.org For example, a Li₂B₄O₇ sample doped with 0.08% copper (Cu) and 0.04% silver (Ag) synthesized via this method demonstrated the highest dosimetric sensitivity among tested samples. iaea.orgmetu.edu.tr The microstructure of materials produced by the solution-assisted method can differ significantly from those made by solid-state reactions, sometimes resulting in large single crystals. yildiz.edu.tr
The microwave-assisted method also utilizes precursors like lithium carbonate and boric acid but employs microwave energy to drive the reaction. metu.edu.tr While this method is also viable for producing doped this compound, studies comparing the two have found that the solution-assisted approach yields materials with superior thermoluminescent properties. iaea.org Both synthesis routes have been used to create Li₂B₄O₇ doped with various transition metals, including copper and silver, to analyze their structural, morphological, and thermoluminescent characteristics. iaea.orgresearchgate.net
Table 1: Comparison of Synthesis Methods for Doped this compound
| Feature | Solution-Assisted Method | Microwave-Assisted Method |
|---|---|---|
| Typical Precursors | Lithium Carbonate (Li₂CO₃), Boric Acid (H₃BO₃) yildiz.edu.tr | Lithium Carbonate (Li₂CO₃), Boric Acid (H₃BO₃) metu.edu.tr |
| Process | Dissolution in water followed by multi-stage heating (e.g., 150°C then 750°C). iaea.org | Use of microwave energy to promote the reaction. metu.edu.tr |
| Key Advantage | Achieves high degree of crystallinity and higher thermoluminescence (TL) intensity. iaea.org | A recognized synthesis route for doped phosphors. iaea.org |
| Reported Outcome | Produced the most sensitive TL phosphor (0.08% Cu, 0.04% Ag doped). iaea.orgmetu.edu.tr | Generally results in lower TL intensity compared to the solution-assisted method. iaea.org |
Single Crystal Growth Techniques
The production of large, high-quality single crystals of this compound is crucial for its application in devices like surface acoustic wave (SAW) substrates and detectors for X-ray, gamma, and neutron radiation. acs.orgresearchgate.net While it is a congruently melting compound, making it suitable for melt growth techniques like the Czochralski and Bridgman methods, its high viscosity in the molten state and tendency for glass transformation present significant challenges. aip.orghbni.ac.in Consequently, precise optimization of growth parameters is essential. hbni.ac.in
Czochralski Method Optimization
The Czochralski (CZ) technique is a primary method for growing large, high-quality Li₂B₄O₇ single crystals. researchgate.netacs.org The process involves melting the raw materials in a platinum crucible and pulling a crystal from the melt using a seed. researchgate.nethbni.ac.in Optimization of various growth parameters is critical to obtaining transparent, colorless, crack-free, and core-free crystals. aip.org
The thermal gradient within the Czochralski furnace is a key factor in achieving crack-free growth of this compound crystals. acs.orgresearchgate.netacs.org The coexistence of BO₄ tetrahedra and BO₃ triangles in the Li₂B₄O₇ structure makes the crystal susceptible to cracking, which necessitates very careful control of the temperature gradient and post-growth cooling rate. acs.org
Researchers have found that a lower temperature gradient near the solid-liquid interface promotes the growth of larger crystals. researchgate.net In one study, crack-free crystals were successfully grown by establishing a vertical thermal gradient of 30°C/cm above the melt and 10°C/cm below the melt level. researchgate.net Another set of experiments determined that a sharp longitudinal thermal gradient of about 70°C/cm was necessary to produce clear, coreless single crystals. hbni.ac.in Further optimization has pushed this to high gradients of around 100°C/cm, combined with very slow post-growth cooling rates (e.g., 20°C/h), to successfully grow colorless and crack-free crystals. aip.org The problem of cracking was largely resolved by manipulating the thermal gradient and the cooling rate after growth, with cooling rates below 40°C being identified as most suitable. hbni.ac.in
Beyond the thermal gradient, several other growth parameters must be finely tuned to ensure high crystal quality and to avoid defects such as a central defective core. hbni.ac.inresearchgate.net Key parameters include the pulling rate and the crystal rotation rate.
The pulling rate must be kept very low, typically much less than 0.3 mm/h. researchgate.net In crystals grown at pull rates higher than 0.5 mm/h, a defective central core was consistently observed. hbni.ac.in Successful growth of core-free single crystals was achieved by applying a slow pull rate of 0.5 mm/h, and in some cases, as low as 0.2 mm/h for doped crystals. aip.orghbni.ac.in
The crystal rotation rate is varied to maintain a flat solid-liquid interface, which is challenging due to the high viscosity of the melt. hbni.ac.in Optimized rotation rates are typically in the range of 5 to 40 rpm, with 10 rpm being a commonly cited value for achieving clear, coreless crystals. aip.orghbni.ac.in It is also noted that using a slight excess of boric acid (B₂O₃) is beneficial for the growth of Li₂B₄O₇ crystals. acs.org Through the meticulous optimization of these parameters, high-quality single crystals of 20–30 mm in diameter and 20–25 mm in length have been consistently produced. researchgate.netacs.org
Table 2: Optimized Czochralski Growth Parameters for this compound
| Parameter | Optimized Value/Range | Purpose/Effect on Crystal Quality | Source(s) |
|---|---|---|---|
| Pull Rate | < 0.5 mm/h; typically 0.2-0.5 mm/h | Avoids the formation of a defective central core. | aip.orghbni.ac.in |
| Rotation Rate | 5 - 40 rpm; typically 10 rpm | Maintains a flat solid-liquid interface and forced convective flows. | aip.orghbni.ac.in |
| Thermal Gradient | 70 - 100 °C/cm (longitudinal) | Enables growth of clear, transparent, and coreless crystals. | aip.orghbni.ac.in |
| Post-Growth Cooling | < 40°C; as low as 20°C/h | Essential for obtaining crack-free single crystals. | aip.orghbni.ac.in |
Hydrothermal Growth Investigations
The hydrothermal technique has been explored as an alternative method for growing this compound crystals, offering advantages such as the potential for lower growth temperatures and purification of the feedstock. rsc.orgdtic.mil This method involves crystallization from a high-temperature aqueous solution under high pressure.
Early investigations successfully produced Li₂B₄O₇ single crystals for the first time using a hydrothermal method at relatively low conditions (230°C and 100 atm). rsc.org A subsequent study demonstrated the transformation of Li₂B₄O₇ powder into small (1-3 mm) crystals over ten days using a 10⁻⁶ M LiOH mineralizer solution with dissolution and precipitation zone temperatures of 565°C and 490°C, respectively. dtic.mil
Solubility is a critical factor in hydrothermal growth. Early studies using a weight-loss method found a positive solubility coefficient for Li₂B₄O₇ under hydrothermal conditions. rsc.org However, more detailed investigations revealed significant challenges related to phase stability. dtic.mil
A key finding is that at temperatures between 350°C and 550°C, the stable phase in the boron-lithium-oxygen system is not this compound (Li₂B₄O₇) but rather gamma-lithium metaborate (B1245444) (γ-LiBO₂). dtic.mil Solubility experiments showed that Czochralski-grown Li₂B₄O₇ spontaneously converted to γ-LiBO₂ at 450°C and 500°C, even without a temperature gradient. dtic.mil In one 24-hour period at 450°C, 15% of the Li₂B₄O₇ dissolved and transformed. dtic.mil Further experiments indicated that while Li₂B₄O₇ can form under kinetic growth conditions, γ-LiBO₂ is the thermodynamically favored product. dtic.mil This suggests that high-quality Li₂B₄O₇ is not ideally suited for hydrothermal growth under the studied conditions due to these phase transformations. dtic.mil It was also discovered that if the reaction is not quenched, the material can re-dissolve and precipitate as a hydrated phase, Li₃B₅O₈(OH)₂. dtic.mil
Challenges in Bulk Crystal Production
The large-scale production of high-quality this compound single crystals is fraught with several challenges. Melt growth techniques, such as the Czochralski and Bridgman methods, are commonly employed for growing Li₂B₄O₇ crystals. dtic.milhbni.ac.in However, these high-temperature processes present significant hurdles.
A primary issue is the high viscosity of borate (B1201080) melts, which can lead to the formation of glass rather than a well-ordered crystal structure. dtic.mil This is detrimental for applications that require long-range atomic order. Another significant problem is the propensity for cracking during the post-growth cooling phase, which is attributed to the anisotropic thermal expansion coefficient of the crystal. researchgate.net
Furthermore, achieving a homogeneous distribution of dopants within the crystal lattice during melt growth is difficult. The high viscosity of the melt can lead to non-uniform incorporation of dopant ions, resulting in inhomogeneous properties throughout the crystal. dtic.mil Other common defects encountered during bulk crystal growth include the formation of a core, opaque inclusions, and twinning. researchgate.net The hydrothermal growth technique has been explored as an alternative, but it has been found that at temperatures between 350°C and 550°C, the more stable γ-LiBO₂ phase is formed, making high-quality Li₂B₄O₇ growth via this method unsuitable. dtic.mil
Melt Growth Techniques for Glass Formation
While crystalline this compound is desired for many applications, its glass form is also of interest, particularly for dosimetry. Melt growth techniques are central to the formation of this compound glass. The process typically involves melting a stoichiometric mixture of raw materials, such as lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃), at high temperatures. yildiz.edu.tr
The thermal behavior during glass formation is a critical factor. It has been reported that if the fusion temperature for lithium borate fluxes exceeds 1050°C, volatilization can occur, leading to a loss of the flux. yildiz.edu.tr The cooling rate following melting is a key parameter in determining whether a crystalline or amorphous (glass) structure is formed. Rapid cooling of the melt prevents the atoms from arranging into a regular crystal lattice, resulting in a glassy state.
Differential scanning calorimetry (DSC) is a technique used to determine the thermal transition temperatures of the glass, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). bioone.org Understanding these temperatures is crucial for controlling the glass formation process and for subsequent thermal treatments that can enhance the material's properties. bioone.org
Post-Synthesis Processing and Doping Strategies
Post-synthesis modifications, particularly the introduction of dopants, are crucial for tailoring the properties of this compound for specific applications, most notably for enhancing its thermoluminescent (TL) and photoluminescent (PL) characteristics.
Several methods are employed to introduce activator ions (dopants) into the this compound host matrix.
Solid-State Synthesis and Doping: In this method, the starting materials, such as lithium carbonate and boric acid, are mixed with the dopant compound in solid form. The mixture is then subjected to high-temperature calcination, typically between 400°C and 750°C. yildiz.edu.trresearchgate.net Mass transfer limitations are a key challenge in solid-state reactions, necessitating thorough mixing and grinding of the reactants. yildiz.edu.tr
Solution-Assisted Doping: This technique involves dissolving the host materials and the dopant in a suitable solvent, often water, followed by evaporation and calcination. yildiz.edu.trresearchgate.net For instance, this compound can be synthesized via a solution-assisted method and then doped with elements like copper (Cu), silver (Ag), and indium (In) to investigate its thermoluminescence properties. yildiz.edu.tr The solution-assisted method can lead to the formation of large single crystals doped with the desired activator. yildiz.edu.tr
Solution Combustion Synthesis (SCS): This method involves mixing stoichiometric amounts of starting materials like lithium nitrate (B79036) (LiNO₃) and boric acid with a fuel, such as urea, and the dopant in a solution. The mixture is then heated, leading to a self-sustaining combustion reaction that synthesizes the doped phosphor. core.ac.uk
The choice of synthesis and doping method can significantly influence the microstructure and, consequently, the material's properties. For example, this compound produced by the solution-assisted method tends to have large single crystals. yildiz.edu.tr
The introduction of specific dopants into the this compound lattice has a profound impact on its material characteristics, particularly its luminescent properties, which are critical for applications in dosimetry.
The addition of dopants like copper (Cu), manganese (Mn), and silver (Ag) is known to enhance the thermoluminescent (TL) and photoluminescent (PL) sensitivity of this compound. researchgate.netresearchgate.net For example, doping with copper has been shown to significantly increase both PL and TL emissions. researchgate.net The concentration of the dopant is a critical parameter; for instance, a 0.1 wt% concentration of copper has been found to yield the highest PL and TL emissions in some studies. researchgate.net
Different dopants and co-dopants can be used to tailor the material's response. For example, adding silver to copper and phosphorus-doped this compound has been reported to increase sensitivity and introduce a new peak in the glow curve. researchgate.net The type of dopant also influences the linearity of the dose response. Copper-doped samples tend to exhibit supralinearity at higher doses (around 100 Gy) compared to manganese-doped samples (around 10 Gy). benthamopen.com
The inclusion of dopants does not typically alter the fundamental crystal structure of the this compound, as confirmed by techniques like Fourier Transform Infrared Spectroscopy (FT-IR). researchgate.net However, the presence of dopants can create new energy levels within the band gap of the material, which act as trapping and recombination centers for charge carriers, thereby enhancing the luminescence efficiency. Doping with silver, for instance, introduces new absorption bands in the material. mdpi.com
Below is a table summarizing the effects of different dopants on the properties of this compound:
Table 1: Impact of Dopants on this compound Characteristics| Dopant | Effect on Properties | Optimal Concentration (Example) | Reference |
|---|---|---|---|
| Copper (Cu) | Increases PL and TL sensitivity. | 0.1 wt% | researchgate.net |
| Manganese (Mn) | Enhances TL sensitivity. | 1.0% (mass) in solid-state synthesis | yildiz.edu.tr |
| Silver (Ag) | Co-doping with Cu and P increases sensitivity. | 0.004% with 0.1% Cu | researchgate.net |
| Terbium (Tb) | Co-doping with Cu investigated for TL properties. | 0.3% with 0.1% Cu | bioone.org |
Purity Enhancement for Research Applications
For many advanced research applications, such as in X-ray fluorescence (XRF) analysis and the development of high-performance optical and electronic materials, the purity of this compound is of paramount importance. chemimpex.comxrfscientific.com High-purity this compound is used as a flux to dissolve a wide range of materials, and any impurities in the flux can lead to contamination and inaccurate analytical results. xrfscientific.com
The production of ultra-high purity this compound often starts with high-purity raw materials, such as lithium carbonate and boric acid of at least 99.0% purity. yildiz.edu.tr The synthesis process itself must be carefully controlled to avoid the introduction of contaminants.
One of the primary uses of high-purity this compound is as a fusion agent in sample preparation for XRF and Inductively Coupled Plasma (ICP) analysis. xrfscientific.com In these applications, the flux is mixed with the sample and heated to create a homogeneous glass bead. The purity of the flux is critical to minimize background signal and ensure trace-level precision in the analysis. xrfscientific.com
Various grades of purity are available, including those meeting specific standards like military (Mil Spec), ACS, Reagent, and Technical Grade. americanelements.com For the most demanding applications, ultra-high purity fluxes are used, which may also contain non-wetting agents like lithium or sodium iodide to improve the performance of the fusion process in platinum crucibles. princeton.edu
The synthesis of anhydrous crystalline this compound from lithium hydroxide monohydrate and boric acid can be optimized to produce a product that is easier to handle than the often colloidal and fine powder forms. google.com This process involves creating a supersaturated solution, boiling to precipitate this compound trihydrate crystals, and then slowly cooling to control crystal growth and prevent the formation of metastable phases. google.com The resulting trihydrate can then be calcined to produce the anhydrous form. google.com
Crystallographic and Electronic Structure Investigations
Electronic Band Structure Research
The electronic band structure of lithium tetraborate (B1243019) dictates its optical and electronic transport properties, making it crucial for understanding its performance in various applications.
The electronic band gap of lithium tetraborate has been a subject of detailed investigation using advanced spectroscopic techniques, primarily photoemission spectroscopy (PES) and inverse photoemission spectroscopy (IPES) mdpi.comthinkdeterrence.comresearchgate.netunl.edulsu.edunih.govafit.eduscispace.comunl.educambridgecore.org. These methods have revealed that the band gap is dependent on the crystallographic direction.
Table 2: Band Gap Determinations via Spectroscopic Methods
| Crystal Surface/Direction | Band Gap (eV) | Method | Source References |
| Li₂B₄O₇(100) unl.edu | 10.1 ± 0.5 | PES/IPES | lsu.edunih.govunl.edu |
| Li₂B₄O₇(100) scispace.com | 8.9 ± 0.5 | PES/IPES | lsu.edunih.govunl.edu |
| Li₂B₄O₇(110) mdpi.com | 9.8 ± 0.5 | PES/IPES | unl.edulsu.edunih.govscispace.comunl.edu |
| Li₂B₄O₇(110) researchgate.net | 9.8 ± 0.5 | PES/IPES | unl.edulsu.edunih.govscispace.comunl.edu |
| Bulk (estimated) | ~8.9 - 10.1 | PES/IPES | mdpi.comthinkdeterrence.comresearchgate.net |
| Bulk (estimated) | ~9.8 | PES/IPES | thinkdeterrence.comunl.edu |
Theoretical calculations, often employing Density Functional Theory (DFT) with approximations like Local Density Approximation (LDA), typically predict smaller band gap values, ranging from approximately 5.84 eV to 7.40 eV unl.edulsu.eduafit.eduscispace.com. These theoretical values are generally consistent with the experimental findings in terms of qualitative band structure but differ in the precise band gap magnitude, often underestimating it unl.edulsu.eduafit.edu.
The band gap values determined through spectroscopic methods are often corroborated and compared with results obtained from optical measurements, such as transmission and UV-Vis absorption spectroscopy core.ac.ukthinkdeterrence.comresearchgate.neticm.edu.plcore.ac.uk. These optical techniques typically probe the optical gap (Eg(opt)), which can differ slightly from the ground-state band gap measured by PES/IPES.
The fundamental absorption maximum for Li₂B₄O₇ is located around 133 nm to 165 nm thinkdeterrence.comresearchgate.netuni-koeln.decore.ac.uk. Optical measurements have yielded optical gap values that are generally lower than the ground-state band gap. For instance, an optical gap of approximately 7.4 eV has been reported from absorption plots thinkdeterrence.comresearchgate.net, while other studies indicate values around 7.57 eV uni-koeln.de. For nano-crystalline copper-doped this compound, optical band gaps were estimated between 5.02–6.05 eV core.ac.uk.
These optical measurements confirm the wide electronic band gap of this compound, contributing to its high transparency across a broad spectral range, from approximately 165 nm to 6000 nm mdpi.comcore.ac.ukthinkdeterrence.comresearchgate.netuni-koeln.dedbc.wroc.pl. The consistency between spectroscopic and optical measurements supports the characterization of Li₂B₄O₇ as a material with a substantial energy gap, influencing its suitability for applications requiring optical transparency and specific electronic properties.
Table 3: Band Gap Determinations via Optical Measurements
| Material/Condition | Band Gap (eV) | Method | Source References |
| Li₂B₄O₇ single crystal | ~7.4 | Absorption plots | thinkdeterrence.comresearchgate.net |
| Li₂B₄O₇ single crystal | 7.41 - 10.1 | Optical measurements | thinkdeterrence.com |
| Li₂B₄O₇ single crystal | 7.57 | Optical properties | uni-koeln.de |
| Li₂B₄O₇:Cu (nano-crystalline) | 5.02 - 6.05 | UV-Vis spectroscopy | core.ac.uk |
| Li₂B₄O₇ (nanophosphor) | 5.2 - 6.2 | UV-Vis spectroscopy | |
| Fundamental absorption maximum (single crystal) | ~133 - 165 nm | Absorption spectra | thinkdeterrence.comresearchgate.netuni-koeln.decore.ac.uk |
The correlation between the ground-state band gap determined by PES/IPES and the optical gap measured via optical techniques provides a comprehensive understanding of this compound's electronic structure and its implications for material applications.
Compound Names Mentioned:
this compound (Li₂B₄O₇)
Lithium diborate (Li₂O·2B₂O₃)
Lithium borate (B1201080) glasses
Lithium aluminum boron oxide (Li₂(AlB₅O₁₀))
Lithium triborate (LiB₃O₅)
Lithium carbonate (Li₂CO₃)
Boric acid (H₃BO₃)
Lithium oxide (Li₂O)
Boron trioxide (B₂O₃)
Aluminum oxide (Al₂O₃)
Zinc oxide (ZnO)
Potassium tetraborate (K₂B₄O₇)
Strontium oxide (SrO)
Barium oxide (BaO)
Titanium dioxide (TiO₂)
Lead borate glass
Spectroscopic and Luminescent Research on Lithium Tetraborate
Thermoluminescence Characterization
Glow Curve Analysis and Kinetic Parameters
Thermoluminescence (TL) studies are crucial for understanding the trapping and recombination mechanisms within lithium tetraborate (B1243019). Upon irradiation, defects within the crystal lattice can trap charge carriers (electrons or holes). When the material is heated, these trapped carriers are released and recombine, emitting light. The resulting glow curve, a plot of luminescence intensity versus temperature, reveals the presence of various trapping centers.
Analysis of TL glow curves in doped lithium tetraborate, particularly with copper (Cu) and silver (Ag), typically shows multiple overlapping peaks, indicating the presence of several distinct trapping centers with varying depths and properties allenpress.comresearchgate.netbioone.orgbilkent.edu.tr. For instance, Cu-doped Li₂B₄O₇ often exhibits peaks around 115 °C and 243 °C bilkent.edu.tr, while other studies report peaks in the range of 90 °C to 240 °C researchgate.net or even up to 260 °C core.ac.uk.
The kinetic parameters associated with these TL peaks, such as activation energy (E), order of kinetics (b), and frequency factor (s), are essential for characterizing the trapping centers and predicting the material's dosimetric performance. These parameters are typically determined using methods like peak shape analysis, various heating rates (VHR), or glow curve deconvolution (GCD) researchgate.netbioone.orgiaea.org. For example, activation energies for TL peaks in Li₂B₄O₇ can range from approximately 0.78 eV to 1.69 eV, with orders of kinetics often falling between 1 and 2, suggesting a mix of first-order and general-order kinetics allenpress.comresearchgate.netbioone.org.
Table 1: Representative Kinetic Parameters of TL Peaks in Doped this compound
| Sample | Peak Temperature (°C) | Activation Energy (E) (eV) | Order of Kinetics (b) | Reference |
| Li₂B₄O₇:Cu,Ag | ~90 | 0.78 - 0.80 | ~1.0 (narrow distribution) | researchgate.net |
| Li₂B₄O₇:Cu,Ag | ~150 | 1.40 | General Order (GOK) | researchgate.net |
| Li₂B₄O₇:Cu,Ag | ~210 | 1.16 - 1.38 | Varies | researchgate.net |
| Li₂B₄O₇:Cu,Ag | ~240 | Varies | Varies | researchgate.net |
| Li₂B₄O₇:Cu | ~115 | Varies | Varies | bilkent.edu.tr |
| Li₂B₄O₇:Cu | ~243 | Varies | Varies | bilkent.edu.tr |
| Li₂B₄O₇:Cu,Tb | Various (9 peaks) | 1.10 - 1.69 | 1.10 - 1.69 | allenpress.combioone.org |
Influence of Synthesis and Doping on TL Response
The thermoluminescent response of this compound is highly sensitive to the synthesis method and the type and concentration of dopants. Different synthesis routes, such as high-temperature solid-state reactions versus solution-assisted methods, can lead to variations in crystallinity, defect concentrations, and particle morphology, all of which influence TL properties iaea.orgyildiz.edu.trresearchgate.netmetu.edu.tr. Generally, solution-assisted synthesis methods are reported to yield higher TL sensitivity compared to microwave-assisted methods iaea.orgmetu.edu.tr.
Doping with transition metal ions, particularly copper (Cu) and silver (Ag), significantly enhances the TL sensitivity of this compound bilkent.edu.triaea.orgresearchgate.netmetu.edu.triaea.orglaccei.org. These dopants act as activators, creating efficient luminescence centers responsible for the dosimetric peaks. For instance, doping with around 0.1 wt% Cu has been shown to produce the highest TL emission researchgate.netlaccei.org. Co-doping with Ag along with Cu can further optimize the TL characteristics iaea.orgmetu.edu.tr. The specific concentration of dopants is critical, as exceeding optimal levels can lead to quenching effects or the introduction of unwanted luminescence centers iaea.orglaccei.org.
Table 2: Effect of Doping on TL Sensitivity in this compound
| Sample | Dopant(s) | Synthesis Method | Relative TL Sensitivity (vs. Undoped) | Notes | Reference |
| Li₂B₄O₇ | Undoped | Solution-assisted | 1x | Baseline | bilkent.edu.tr |
| Li₂B₄O₇:Cu | Cu (0.1%) | Solution-assisted | ~900x | Best sensitivity for Cu doping; peaks at 115°C and 243°C | bilkent.edu.tr |
| Li₂B₄O₇:Cu,Ag | Cu (0.08%), Ag (0.04%) | Solution-assisted | High | Exhibits good TL sensitivity | iaea.orgmetu.edu.tr |
| Li₂B₄O₇:Cu,Ag | Cu (0.1%), Ag (0.04%) | Solution-assisted | Highest | Optimal combination for high TL sensitivity | iaea.orgmetu.edu.tr |
| Li₂B₄O₇:Cu,Tb | Cu (0.1%), Tb (0.3%) | Not specified | High | Showed highest thermoluminescent (TL) signal in response to dose | allenpress.com |
Optically Stimulated Luminescence Studies
Optically Stimulated Luminescence (OSL) is another luminescence phenomenon investigated in this compound, particularly in Ag-doped samples researchgate.netafit.eduepa.gov. OSL involves the release of trapped charge carriers by stimulation with light, followed by their radiative recombination. In Ag-doped Li₂B₄O₇, ionizing radiation creates defects such as Ag²⁺ (trapped holes) and Ag⁰ (trapped electrons) researchgate.netafit.eduepa.gov.
Continuous wave OSL (CW-OSL) studies have shown that Ag-doped Li₂B₄O₇ exhibits a significant OSL response when stimulated with light in the visible spectrum, particularly around 400 nm, which corresponds to the absorption band of the Ag⁰ electron traps afit.eduepa.gov. The emitted luminescence is typically observed in the ultraviolet region, peaking around 270 nm, resulting from the recombination of optically released electrons with holes trapped at Ag²⁺ centers researchgate.netafit.edu. The OSL signal intensity decreases as the stimulation wavelength shifts to longer wavelengths, away from the absorption peak of the Ag⁰ traps afit.eduepa.gov. The trap depth associated with the OSL signal in Ag-doped Li₂B₄O₇ has been determined to be approximately 0.94-0.99 eV researchgate.net. These properties suggest potential applications for Ag-doped Li₂B₄O₇ as an optically stimulated dosimeter researchgate.net.
Table 3: OSL Characteristics of Ag-Doped this compound
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Structural Insights
Vibrational spectroscopy techniques, specifically Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the structural characteristics and bonding within this compound yildiz.edu.trweebly.comresearchgate.netacs.orgup.ac.za. These methods analyze the vibrational modes of the constituent atoms, providing insights into the arrangement of borate (B1201080) polyanions (e.g., BO₃ triangles and BO₄ tetrahedra) and the influence of alkali metal ions like lithium weebly.comresearchgate.netacs.org.
In FTIR spectra of lithium borate glasses and crystals, characteristic absorption bands are observed in several regions. Bands between 650–800 cm⁻¹ are typically assigned to bending motions of borate units, while the region from 800–1200 cm⁻¹ is attributed to B-O stretching vibrations of borate tetrahedra. Higher energy bands, from 1200–1550 cm⁻¹, are associated with B-O stretching vibrations in borate trigonal units weebly.com. Raman spectroscopy complements FTIR by providing information on the internal vibrations of BO₄ tetrahedra and BO₃ planar triangles researchgate.net. Studies on doped this compound also show how dopants can influence these vibrational modes, reflecting changes in the local structural environment acs.org.
Table 4: Characteristic Vibrational Bands in this compound
| Technique | Frequency Range (cm⁻¹) | Assignment | Reference |
| FTIR | 650–800 | Bending motions of borate units | weebly.com |
| FTIR | 800–1200 | B-O stretching (borate tetrahedra) | weebly.com |
| FTIR | 1200–1550 | B-O stretching (borate trigonal units) | weebly.com |
| Raman | Varies | Internal vibrations of BO₄ tetrahedra | researchgate.net |
| Raman | Varies | Internal vibrations of BO₃ planar triangles | researchgate.net |
Electron Paramagnetic Resonance (EPR) for Paramagnetic Center and Aggregate Confirmation
Electron Paramagnetic Resonance (EPR) spectroscopy is indispensable for identifying and characterizing paramagnetic defects, such as free radicals or ions with unpaired electrons, generated within this compound crystals upon irradiation researchgate.netafit.eduunl.eduunl.eduresearchgate.net. These paramagnetic centers are often directly linked to the trapping mechanisms responsible for TL and OSL phenomena.
In copper-doped Li₂B₄O₇, EPR studies have identified several key defects. Upon irradiation, Cu⁺ ions can trap holes to form Cu²⁺ ions, which exist in different configurations: Cu²⁺-VLi (where VLi is a lithium vacancy) and a more isolated Cu²⁺ (active) center unl.edu. Interstitial Cu⁺ ions can trap electrons to form Cu⁰ atoms, observed as Cu⁰.A and Cu⁰.B centers unl.edu. These centers correlate with specific TL peaks observed at different temperatures unl.edu. Similarly, in Ag-doped Li₂B₄O₇, irradiation leads to the formation of Ag²⁺ ions (trapped holes) and Ag⁰ atoms (trapped electrons) researchgate.netafit.eduresearchgate.net. EPR has resolved at least two distinct Ag²⁺ centers, differing in their local environments researchgate.netresearchgate.net. The characteristic g-values and hyperfine structures obtained from EPR spectra allow for the assignment of these paramagnetic species to specific lattice sites and defect structures researchgate.netunl.eduresearchgate.net.
Table 5: Paramagnetic Centers Identified by EPR in Doped this compound
| Sample | Dopant | Defect Type | Ion State | Role in Luminescence | EPR Characteristics | Reference |
| Li₂B₄O₇:Cu | Cu | Trapped Hole | Cu²⁺ | Hole trap | Cu²⁺-VLi (with adjacent Li vacancy), Cu²⁺ (active, isolated) | unl.edu |
| Li₂B₄O₇:Cu | Cu | Trapped Electron | Cu⁰ | Electron trap | Cu⁰.A, Cu⁰.B (interstitial Cu⁰ atoms) | unl.edu |
| Li₂B₄O₇:Ag | Ag | Trapped Hole | Ag²⁺ | Hole trap | Two distinct centers (A and B), differing local environments; g-values near 2.00 | researchgate.netresearchgate.net |
| Li₂B₄O₇:Ag | Ag | Trapped Electron | Ag⁰ | Electron trap | Interstitial Ag⁰ atoms; g-values near 1.99 | researchgate.netresearchgate.net |
| Li₂B₄O₇:Mn | Mn | Paramagnetic Center | Mn²⁺ | Not specified | Multiple species observed | unl.edu |
Extended X-ray Absorption Fine Structure (EXAFS) for Local Environment of Dopants
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic environment surrounding a specific element, such as dopant ions within the this compound lattice unl.edufrontiersin.orgunl.eduresearchgate.net. By analyzing the oscillations in the X-ray absorption spectrum above an absorption edge, EXAFS can determine coordination numbers, interatomic distances, and the types of neighboring atoms.
EXAFS studies on rare earth-doped this compound glasses (e.g., Nd, Gd, Dy, Er) have indicated that these dopants substitutionally occupy Li⁺ sites frontiersin.orgunl.edu. The local structure around these rare earth ions is characterized by coordination with 6-8 oxygen atoms, with bond lengths typically ranging from 2.3 to 2.5 Å, varying with the specific rare earth element due to lanthanide contraction frontiersin.org. The similarity in EXAFS features across different rare earth dopants suggests a consistent doping mechanism frontiersin.org.
Table 6: EXAFS Findings for Dopants in this compound
| Sample | Dopant | Site Occupancy | Coordination Number | Bond Distance (Å) | Notes | Reference |
| Li₂B₄O₇:RE | RE | Li⁺ | 6-8 | 2.3 - 2.5 | Consistent local structure for Nd, Gd, Dy, Er; inverse relation with atomic number | frontiersin.orgunl.edu |
| Li₂B₄O₇:Mn | Mn | B or Li⁺ | Not specified | Similar to Mn-B | Mn-O bond lengths similar to Mn in boron carbide | unl.eduresearchgate.net |
Compound List:
this compound (Li₂B₄O₇)
Copper (Cu)
Silver (Ag)
Terbium (Tb)
Neodymium (Nd)
Gadolinium (Gd)
Dysprosium (Dy)
Erbium (Er)
Manganese (Mn)
Lithium (Li)
Boron (B)
Oxygen (O)
Lithium carbonate (Li₂CO₃)
Boric acid (H₃BO₃)
Lithium hydroxide (B78521) (LiOH)
Copper chloride (CuCl₂)
Silver nitrate (B79036) (AgNO₃)
Lithium oxide (Li₂O)
Boron oxide (B₂O₃)
Tellurium dioxide (TeO₂)
Potassium oxide (K₂O)
Cadmium oxide (CdO)
Zinc oxide (ZnO)
Iron oxide (Fe₂O₃)
Manganese dioxide (MnO₂)
Vanadium (V)
Aluminum (Al)
Indium (In)
Europium (Eu)
Bismuth oxide (Bi₂O₃)
Advanced Functional Material Applications Research
Piezoelectric and Acoustic Wave Devices
Lithium tetraborate (B1243019) (Li₂B₄O₇) has emerged as a significant piezoelectric material for applications in acoustic wave devices due to its unique combination of properties, including a high electromechanical coupling coefficient and the existence of temperature-compensated orientations. theiet.orgbohrium.com These characteristics make it a promising substrate for both Surface Acoustic Wave (SAW) and Bulk Acoustic Wave (BAW) devices, which are critical components in modern signal processing systems for applications like filters and delay lines. dtic.mil
Surface Acoustic Wave (SAW) Device Development
Research into lithium tetraborate has identified it as a valuable substrate material for Surface Acoustic Wave (SAW) devices. bohrium.com SAW technology utilizes piezoelectric substrates to convert electrical signals into mechanical acoustic waves that propagate along the surface. nih.gov The development of SAW devices on this compound has been driven by the need for materials that can operate with good thermal stability and moderately broad bandwidths. theiet.org
Simple SAW delay lines have been fabricated on this compound to measure its properties. bohrium.com In these devices, interdigital transducers (IDTs) are patterned on the piezoelectric substrate to generate and receive the surface acoustic waves. nih.govpolimi.it The performance of these devices has confirmed the material's potential. For instance, the X-cut, Z-propagating orientation of this compound demonstrates a SAW velocity of 3510 m/s. theiet.org This combination of a high coupling factor and temperature compensation makes it an ideal candidate for SAW filters that require high thermal stability. theiet.orgbohrium.com
Bulk Acoustic Wave (BAW) Device Research
This compound has also been investigated for its potential in Bulk Acoustic Wave (BAW) device applications. dtic.mil Unlike SAW devices where waves travel on the surface, BAW devices utilize acoustic waves that propagate through the entire thickness of the piezoelectric material. nih.gov BAW resonators are particularly valued for their low insertion loss and high performance in high-frequency applications, often outperforming SAW resonators above 2.5 GHz. researchgate.net
Studies have predicted the BAW properties for various orientations, or "cuts," of this compound crystals. dtic.mil This research has identified specific cuts with potentially valuable characteristics for BAW components like filters and resonators. One notable orientation, an X₂-cut rotated 56°40' about X₁, was predicted to have a zero first-order temperature coefficient of frequency (TCF) for the thickness shear mode at room temperature. dtic.mil Devices fabricated with this cut have shown a piezoelectric coupling constant for the thickness shear mode predicted to be greater than 6%, which compares favorably with materials like AT-cut quartz (0.8%). dtic.mil This suggests that simple BAW filters made from this compound could achieve significantly wider fractional bandwidths than those using quartz. dtic.mil
Temperature Compensated Cuts and Frequency Stability
A key advantage of this compound in acoustic wave device research is the existence of temperature-compensated cuts, which exhibit high frequency stability over a range of temperatures. theiet.org The most commonly used material, α-quartz, offers excellent temperature stability but has a weak electromechanical coupling. bohrium.comdtic.mil this compound provides a compelling alternative by combining a significantly higher coupling factor with good thermal properties. theiet.org
One of the most significant findings is the temperature compensation in the X-cut, Z-propagating (XZ) orientation for SAW devices. theiet.orgbohrium.com The delay time for this cut is a parabolic function of temperature, with a turnover temperature (where the first-order temperature coefficient is zero) of 19°C. bohrium.com While its second-order temperature coefficient is larger than that of ST-cut quartz, it is comparable to certain cuts of berlinite. theiet.orgbohrium.com The temperature variation in delay time for XZ-Li₂B₄O₇ is significantly lower than for other common materials like lithium tantalate and lithium niobate over the same temperature range. theiet.org
For BAW devices, a 56°40' rotated X₂-cut has been identified as having a zero first-order temperature coefficient of frequency for the thickness shear mode, with preliminary measurements confirming a parabolic frequency/temperature performance. dtic.mil
Miniaturization Potential in Electronic Components
The trend in electronics is consistently towards miniaturization, creating smaller, more compact, and power-efficient devices without compromising performance. bourns.blogmclpcb.com The properties of advanced materials like this compound are crucial in enabling this trend. bourns.blog Miniaturization involves designing smaller printed circuit boards (PCBs) and reducing the size of the components themselves. mclpcb.com
Electromechanical Coupling Coefficient Studies
The electromechanical coupling coefficient (k²) is a crucial measure of a piezoelectric material's efficiency in converting between electrical and acoustic energy. wikipedia.org A high coupling coefficient is desirable for creating low-loss, wide-bandwidth filters. dtic.mil this compound has been the subject of studies precisely because it offers a significantly higher coupling coefficient than the standard temperature-stable material, ST-cut quartz. theiet.orgbohrium.com
For SAW devices, the X-cut, Z-propagating orientation of this compound has a measured SAW coupling factor (k²) of 1.2 x 10⁻², or 1.2%. theiet.org This value is approximately nine times larger than that of ST-quartz. theiet.orgbohrium.com In BAW applications, a specific rotated X-cut of this compound was predicted to have a piezoelectric coupling constant for the thickness shear mode greater than 6%. dtic.mil This high coupling factor is a significant advantage, enabling the design of devices with much larger bandwidths than are possible with quartz. dtic.mil
| Material / Cut | Wave Type | Electromechanical Coupling Coefficient (k² or k) | Reference |
| This compound (XZ-cut) | SAW | 1.2% | theiet.org |
| This compound (56°40' rotated X₂-cut) | BAW (Thickness Shear) | >6% (predicted) | dtic.mil |
| ST-Quartz | SAW | ~0.13% | theiet.orgbohrium.com |
| AT-Quartz | BAW (Thickness Shear) | 0.8% | dtic.mil |
Nonlinear Optical Materials Research
This compound is also a subject of research in the field of nonlinear optics (NLO). worldscientific.comjst.go.jp Nonlinear optical materials are substances whose optical properties change with the intensity of incident light, which is critical for applications like frequency conversion and optical switching. worldscientific.com Research has focused on this compound glass, particularly on methods to enhance its NLO properties.
One area of study involves doping this compound glass with rare-earth elements, such as Dysprosium (Dy³⁺) and Ytterbium (Yb³⁺), and embedding silver nanoparticles (SNP). worldscientific.comworldscientific.com The presence of these silver nanoparticles creates a plasmon resonance effect, which has been shown to significantly enhance the nonlinear refractive index of the Li₂B₄O₇ glass matrix. worldscientific.comresearchgate.net Z-scan measurements are used to calculate NLO parameters like the nonlinear refraction index and the nonlinear coefficient of absorption. worldscientific.com The results indicate that the energy transfer from the silver nanoparticles to the rare-earth ions enhances the material's linear and nonlinear optical properties.
| Host Material | Dopants / Additives | Observed Effect | NLO Parameter Enhanced | Reference |
| This compound Glass | Silver Nanoparticles (SNP) | Plasmon Resonance | Nonlinear Refractive Index | worldscientific.comresearchgate.net |
| This compound Glass | Dy³⁺, Yb³⁺, and SNP | Energy transfer from SNP to rare-earth ions | Nonlinear Refractive Index, Linear Optical Properties | worldscientific.com |
Second Harmonic Generation (SHG) Properties
This compound is a nonlinear crystal capable of second harmonic generation (SHG), a process that converts light from a fundamental frequency to twice that frequency. scispace.com The crystal belongs to the point group 4mm, which dictates that only type I phase matching is possible for SHG. researchgate.net While early studies reported that the nonlinear optical coefficient of Li₂B₄O₇ was small, its excellent properties in the ultraviolet (UV) range have spurred further investigation. scispace.comresearchgate.net
Research has demonstrated that Li₂B₄O₇ crystal has a suitable phase-matching condition in the ultraviolet range, with the shortest SHG output wavelength achieved at 243.8 nm. researchgate.net In experiments using a millimeter-sized whispering gallery resonator made of this compound, doubly resonant SHG was achieved with a continuous-wave laser source at 490 nm. researchgate.net This setup achieved a conversion efficiency of 2.2% with only 5.9 mW of mode-matched pump power. researchgate.net It is feasible to achieve phase-matching for SHG for pump wavelengths between 486 and 506 nm in such a resonator. researchgate.net The effective nonlinear coefficient (d_eff) is observed to be larger at shorter wavelengths. researchgate.net
Ultraviolet Frequency Conversion Applications
This compound is a particularly promising material for generating ultraviolet light through nonlinear frequency conversion. researchgate.netpolimi.it Its wide transparency range, which extends deep into the ultraviolet, is a key advantage. polimi.itquantum-electronics.ru The crystal is transparent down to approximately 170 nm, making it suitable for generating high-energy photons. aip.org
Li₂B₄O₇ has been successfully used for the fourth and fifth harmonic generation of Nd:YAG lasers. researchgate.netresearchgate.netaip.org In one study, the conversion efficiency of second-harmonic generation from the green light (532 nm) of an Nd:YAG laser to produce UV light was 20%. aip.org Furthermore, researchers have generated tunable UV radiation down to 204.8 nm by employing Type I sum-frequency mixing (SFM) of Nd:YAG laser radiation and dye laser radiation in two Li₂B₄O₇ crystals. quantum-electronics.ruuohyd.ac.in This walk-off compensated configuration resulted in an enhancement of conversion efficiency by a factor of 3.8 compared to a single-pass setup. quantum-electronics.ruuohyd.ac.in The potential of Li₂B₄O₇ for SHG-mediated UV light generation has been highlighted, as its phase-matching wavelength is near the 488 nm emission line of argon-ion lasers, and the resulting harmonic light at 244 nm falls within the crystal's transparency window. polimi.it
Refractive Index and Sellmeier Equation Derivations
A precise understanding of the refractive index is crucial for designing frequency conversion devices. epj-conferences.org For this compound, the refractive indices for both ordinary (nₒ) and extraordinary (nₑ) beams have been measured over a wide spectral range, from 184.887 nm to 2325.42 nm. researchgate.net These experimental measurements have been used to derive Sellmeier equations, which are empirical formulas that relate the refractive index of a transparent medium to the wavelength of light. researchgate.netwikipedia.org
The Sellmeier equations for Li₂B₄O₇ are derived from refractive index data measured at 15 different wavelengths at 25°C using the prism minimum deviation method. researchgate.net The derived equations are as follows:
For the ordinary refractive index (nₒ): nₒ² = 2.40438 + (0.01138 / (λ² - 0.01255)) - 0.01037λ²
For the extraordinary refractive index (nₑ): nₑ² = 2.21314 + (0.00889 / (λ² - 0.01229)) - 0.00548λ²
In these equations, the wavelength (λ) is given in micrometers (μm). researchgate.net
| Refractive Index | Term 1 (Constant) | Term 2 (Numerator) | Term 2 (Denominator Constant) | Term 3 (Coefficient) |
|---|---|---|---|---|
| nₒ² | 2.40438 | 0.01138 | 0.01255 | -0.01037 |
| nₑ² | 2.21314 | 0.00889 | 0.01229 | -0.00548 |
Low Scattering and Short-Wavelength Cutoff Properties
A key feature of this compound for optical applications is its excellent transparency in the ultraviolet region, with a short-wavelength cutoff extending into the vacuum ultraviolet (VUV) range, down to about 160-170 nm. quantum-electronics.ruaip.org This wide transparency window makes Li₂B₄O₇ a superior choice for UV and deep UV applications compared to other borate (B1201080) crystals like BBO and CLBO. quantum-electronics.ru In addition to its impressive transmission range, the crystal exhibits low scattering. researchgate.net These properties, combined with its high optical damage threshold of approximately 40 GW/cm², make Li₂B₄O₇ an excellent and robust nonlinear optical crystal for applications involving high-power ultraviolet solid-state lasers. researchgate.netresearchgate.netaip.org
Energy Storage Materials
Research into lithium borate compounds has extended to their potential use in energy storage, particularly as components in all-solid-state batteries. The focus is on achieving high ionic conductivity and ensuring thermal stability for safe and efficient battery operation.
Investigations into Ionic Conductivity Characteristics
In the field of all-solid-state batteries, lithium borate glasses are investigated for their isotropic ion conductivity and stability at high voltages. nih.govacs.org While specific ionic conductivity data for pure crystalline this compound is not extensively detailed in the provided context, related lithium borate systems offer insights. For instance, impedance spectroscopy studies on single-crystalline this compound have revealed a complex conduction mechanism. researchgate.net
Research on other lithium borate materials demonstrates efforts to enhance lithium-ion conductivity. For example, novel lithium borate salts, such as lithium bis(maleic acid) borate, have been synthesized for use in solid polymer electrolytes, exhibiting high ionic conductivity. researchgate.net Another area of study involves lithium borate ionic liquids, which have been explored as single-component electrolytes. Certain compositions of these ionic liquids show high lithium-ion transference numbers (tLi⁺ = 0.4–0.5) and ionic conductivity values as high as 7.2 × 10⁻⁵ S cm⁻¹ at 30°C. Furthermore, studies on composites made from reacting LiBH₄ with LiBF₄ have resulted in materials with enhanced ionic conductivity, reaching 0.9 × 10⁻⁵ S cm⁻¹ at 30°C, attributed to the formation of amorphous lithium closo-borates. nih.gov
Thermal Stability for Battery Applications
Thermal stability is a critical safety parameter for battery components. mdpi.com Lithium borate salts are noted for their excellent thermal stability. researchgate.net For example, a novel salt, lithium bis(maleic acid) borate (LiBMB), used in a solid polymer electrolyte, demonstrates good thermal stability. researchgate.net Another salt, lithium bis(oxalato)borate (LiBOB), is known to be thermally stable up to high temperatures, with decomposition beginning around 293°C. researchgate.net The development of stable lithium salts is a key strategy for improving the safety of lithium-ion battery electrolytes. mdpi.com Lithium borate glasses are also recognized for properties like low thermal expansion, which contributes to their stability. nih.govacs.org High-temperature studies on crystalline this compound itself show no phase transformations, indicating structural stability over a range of temperatures. researchgate.net
Advanced Glass and Ceramic Formulations
This compound is a key ingredient in the formulation of specialized glasses, ceramics, and glass-ceramics. axiomchem.comwikipedia.org Its incorporation into these materials imparts a range of desirable properties, making them suitable for high-performance applications. Borate glasses, in general, are noted for their low melting points, high transparency, and good mechanical strength. researchgate.net
In the manufacturing of glass and ceramics, this compound serves as a potent fluxing agent. chemimpex.com Its primary function is to lower the melting temperature of the raw material mixture, particularly silica (SiO₂). axiomchem.com This reduction in melting point facilitates a more efficient and less energy-intensive manufacturing process.
The mechanism involves this compound forming a eutectic mixture with other components, which has a lower melting point than the individual constituents. At high temperatures, the molten this compound acts as a solvent for many oxide compounds, creating a homogeneous solution. researchgate.net This process is crucial for producing specialty glasses with uniform composition and properties.
The addition of this compound significantly enhances the thermal and mechanical properties of glass and ceramic materials. It improves the thermal stability and chemical resistance of the final product. axiomchem.com Glasses containing lithia (Li₂O), a component of this compound, are more fluid in their molten state compared to those with equivalent amounts of sodium or potassium, allowing for better workability while achieving desired physical and chemical characteristics.
Research has demonstrated that infiltrating porous magnesium aluminate spinel (MAS) ceramic with molten this compound glass can produce dense glass-ceramic composites with substantially improved mechanical properties. A study showed that this process increased the micro-Vickers hardness from 3.41 GPa for the porous ceramic to 6.16 GPa for the composite. The flexural strength also saw a significant increase.
| Material | Relative Density (%) | Micro Vickers Hardness (GPa) | Flexural Strength (MPa) |
|---|---|---|---|
| Porous MAS Ceramic | 70.1 | 3.41 | N/A |
| MAS-LTB Composite (30 min infiltration) | 98.7 | 5.53 | 119.7 |
| MAS-LTB Composite (60 min infiltration) | 92.1 | 6.16 | N/A |
Metallurgical Applications
In metallurgy, this compound and other borates are utilized as fluxing agents in the smelting and refining of nonferrous and precious metals like copper, gold, and silver. Their ability to dissolve metal oxides is key to their function in these high-temperature processes.
The refining action of this compound is based on its ability to act as a molten solvent for metal oxides and other impurities. When added to a furnace charge, the borate melts and forms a liquid layer, or slag. This molten flux dissolves metallic oxides, silica, and other non-metallic impurities from the molten metal.
As the molten borate material rises, it covers the metal, protecting it from oxidation by the furnace atmosphere. The impurities, being soluble in the borate flux, are drawn into the slag layer, which floats on the surface of the denser molten metal.
The use of this compound as a flux has a direct positive impact on the purity of the final metal product. By sequestering oxides and other contaminants into a separate slag phase, it allows for their effective removal. This slag can be skimmed off the surface of the melt before the purified metal is poured into molds. The viscosity of the slag can be adjusted, sometimes with the addition of silica sand, to make its removal easier. This process is essential for producing high-quality, high-purity metals and alloys.
Aerospace Materials Research
This compound is a component in the production of specialized ceramics that are used in aerospace applications. chemimpex.com The demanding environment of aerospace necessitates materials with exceptional properties, such as high-temperature resistance, low weight, and excellent dielectric performance. Advanced ceramics, including those formulated with borates, are crucial for various aerospace components, from engine parts and thermal protection systems to electronic sensors and substrates. chemimpex.comcustommaterials.comggsceramic.comvprc.ingbcmaterials.com
The excellent dielectric properties of this compound-containing ceramics make them suitable for electronics applications in the aerospace sector. chemimpex.com Furthermore, as a constituent of borosilicate glasses, it contributes to materials with low thermal expansion coefficients and high resistance to thermal shock. patsnap.com These characteristics are vital for components exposed to rapid and extreme temperature changes, such as viewing ports and sensor housings on aircraft and spacecraft. patsnap.com While direct research focusing solely on this compound for aerospace is specific, its role as a precursor for high-performance borate glasses and ceramics positions it as a significant material in aerospace materials science. researchgate.netchemimpex.commo-sci.com
Theoretical and Computational Material Science Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of materials. It has been extensively applied to lithium tetraborate (B1243019) to predict and understand its bulk properties.
DFT calculations have been employed to predict the electronic structure of lithium tetraborate, including its band structure and density of states. These theoretical results are often compared with experimental spectroscopic data, such as photoemission and inverse photoemission spectroscopy. While DFT generally provides a qualitative agreement with experimental findings, it is known to underestimate the band gap of materials mdpi.comafit.eduresearchgate.net. For this compound, DFT calculations have yielded band gaps typically around 6.37 eV to 6.48 eV, which are significantly lower than the experimentally measured values ranging from 8.9 eV to 10.1 eV mdpi.comafit.edu. This discrepancy is attributed to the inherent limitations of standard DFT approximations in accurately describing the electronic correlation effects responsible for the band gap mdpi.comafit.eduresearchgate.net. Hybrid quantum-chemical approaches, which incorporate a portion of exact Hartree-Fock exchange, have shown closer agreement with experimental band gap values nih.govacs.org. Electron density maps derived from DFT calculations are also used to analyze the nature of chemical bonding, particularly the Li-O and B-O interactions within the crystal lattice nih.govacs.org.
DFT has been instrumental in calculating the structural properties of this compound, such as its lattice parameters and cohesive energy. Studies comparing different DFT implementations, including those using linear combinations of atom-centered orbitals (LCAO) and plane waves, have shown that calculated lattice parameters for Li₂B₄O₇ are generally in good agreement with experimental data, typically within a few percent nih.govacs.org. The cohesive energy, which represents the energy required to separate the atoms in the crystal into isolated atoms, is also a key property predicted by DFT. The description of core electrons, particularly when using plane-wave methods with pseudopotentials, can significantly affect the calculated cohesive energy nih.govacs.org. For instance, calculations using Perdew-Wang local density approximations (LDA) within DFT have been used to compute cohesive energies for various BCC metals, yielding results in reasonable agreement with experimental values journalajopacs.comscispace.com. While specific cohesive energy values for this compound are not directly provided in the reviewed literature snippets, the methodology is established for such calculations.
Hybrid Quantum-Chemical Approaches (e.g., DFT-Hartree-Fock)
Hybrid quantum-chemical methods, which combine DFT with the Hartree-Fock (HF) approach, offer improved accuracy for electronic structure calculations, particularly for properties like the band gap. Studies have shown that DFT-HF hybrid methods provide the closest agreement between theoretical and experimental band gap values for this compound compared to pure DFT or pure HF methods nih.govacs.org. These hybrid approaches help to mitigate the underestimation of band gaps often observed with pure DFT mdpi.comnih.govacs.org. For example, calculations using a DFT/Hartree-Fock hybrid method have been used to investigate the formation and mobility of Li point defects in Li₂B₄O₇, showing good agreement with experimental properties researchgate.net.
Basis Set and Core Electron Representation Effects in Calculations
The choice of basis sets and the method for representing core electrons are critical factors influencing the accuracy of computational results. For methods employing linear combinations of atom-centered orbitals (LCAO), the atomic basis set significantly impacts the calculated band gap nih.govacs.org. Different basis sets, ranging from minimal to more extensive sets like double-zeta (DZ) and double-zeta plus polarization (DZP), offer varying levels of flexibility to describe the atomic orbitals and electron density distribution pku.edu.cnlibretexts.org. In plane-wave approaches, the use of pseudopotentials, such as ultrasoft pseudopotentials (US PP) and projector-augmented wave (PAW) potentials, is essential for representing core electrons and reducing computational cost. The way core electrons are described can notably affect the calculated cohesive energy in plane-wave calculations nih.govacs.org.
Modeling of Dopant Hybridization and Local Environment
Computational studies have also explored the effects of doping this compound with rare earth elements like Neodymium (Nd), Gadolinium (Gd), Dysprosium (Dy), and Erbium (Er). These studies investigate the hybridization of the dopant's electronic orbitals with the host lattice and the local environment around the dopant atoms. Density functional theory (DFT) calculations have indicated strong hybridization between the unoccupied 4f orbitals of rare earth dopants and the this compound matrix frontiersin.org. This hybridization, along with local oxygen disorder, is suggested to contribute to spectral emission line distortions observed experimentally frontiersin.orgunl.eduresearchgate.net. The dopants are found to substitutionally occupy Li⁺ sites, with their local coordination and bonding influenced by their atomic number frontiersin.orgresearchgate.net.
Calculation of Linear and Nonlinear Optical Susceptibilities
The optical properties of this compound, including its linear and nonlinear optical susceptibilities, are of interest for applications in nonlinear optics and laser technology. Computational methods, such as DFT, can be used to calculate these properties. The second-order nonlinear optical susceptibility coefficients (dᵢⱼ) describe a material's response to an electric field, dictating its ability to generate harmonics of incident light. For Li₂B₄O₇, which belongs to the 4mm point group symmetry, the tensor of second-order nonlinear susceptibility has specific components mdpi.com. Studies have calculated these coefficients, with values for d₃₁, d₃₂, and d₃₃ reported, although specific numerical values from the provided snippets are limited to comparisons with other borate (B1201080) crystals mdpi.comtsu.ru. For instance, Li₂B₄O₇ has lower nonlinear coefficients compared to β-BBO and LBO at a wavelength of 1064 nm, with reported values of d₃₁ = 0.12 pm/V and d₃₃ = 0.47 pm/V mdpi.com. The calculation of these susceptibilities is crucial for designing optical devices that utilize frequency conversion processes mdpi.comias.ac.in.
Electron Density Map Analysis
Theoretical and computational material science studies play a pivotal role in elucidating the fundamental properties of crystalline solids like this compound (Li₂B₄O₇). Among the various analytical tools employed, the analysis of electron density maps derived from quantum-chemical calculations offers critical insights into the nature of chemical bonding and atomic interactions within the material. These studies utilize advanced computational methodologies, most notably Density Functional Theory (DFT), to map the distribution of electron density throughout the crystal lattice acs.orgnih.gov.
The primary objective of electron density map analysis in the context of this compound is to thoroughly investigate and characterize the interactions between constituent atoms, specifically the boron-oxygen (B-O) and lithium-oxygen (Li-O) bonds acs.orgnih.gov. By visualizing and quantifying the electron density, researchers can discern the degree of covalent and ionic character present in these bonds. For instance, regions of high electron density concentrated between atomic nuclei typically indicate strong covalent bonding, while a more diffuse distribution or charge transfer towards one atom suggests ionic character acs.orgnih.gov.
| Analytical Technique | Primary Focus | Key Interactions Studied | Computational Methods Employed | Related Analysis |
| Electron Density Map Analysis | Visualization and quantification of electron distribution in the crystal lattice. | B-O bonds, Li-O bonds | Density Functional Theory (DFT) | Atomic charge distribution |
| Mulliken Population Analysis | Calculation of atomic charges based on electron density distribution. | Charge transfer, ionicity | Density Functional Theory (DFT) | Bonding character |
Compound Names:
this compound
Li₂B₄O₇
Analytical Research Applications and Methodologies
Inductively Coupled Plasma (ICP) Sample Preparation
Lithium tetraborate (B1243019) fusion is also a valuable sample preparation technique for analysis by inductively coupled plasma (ICP) spectrometry. malvernpanalytical.com This method is particularly useful for samples that are difficult to digest using conventional acid-based methods, such as highly refractory materials. malvernpanalytical.com The fusion process is similar to that for XRF, where the sample is dissolved in molten lithium tetraborate or a tetraborate/metaborate (B1245444) mixture in a platinum crucible. malvernpanalytical.com
However, instead of casting the molten glass into a disc, the hot melt is poured into a dilute acid solution, typically nitric acid. malvernpanalytical.comazom.com The rapid cooling and the acidic environment cause the glass to shatter and dissolve, resulting in a clear and homogeneous solution ready for introduction into the ICP spectrometer. azom.com This technique ensures the complete dissolution of all elements in the sample, which is a significant advantage over acid digestion that may leave some refractory phases undissolved. malvernpanalytical.com The purity of the flux is equally critical in ICP sample preparation, especially for trace element analysis, to avoid introducing contaminants that would interfere with the measurement. iamdrijfhout.com
General Sample Preparation Techniques for Elemental Analysis
Beyond its primary roles in XRF and ICP, this compound fusion serves as a robust and versatile sample preparation method for various forms of elemental analysis. The fundamental principle is to convert a solid, often heterogeneous, sample into a homogeneous state, either a solid glass or an aqueous solution. axiomchem.com This homogenization eliminates inconsistencies due to particle size, mineralogy, and matrix effects that can plague other analytical methods. icph.fr
The general procedure involves:
Weighing: Accurately weighing the sample and the this compound flux to a precise ratio. xrfscientific.com
Mixing: Thoroughly mixing the sample and flux in a platinum crucible. xrfscientific.com
Fusion: Heating the mixture in a fusion apparatus to temperatures typically above 900°C until a homogeneous molten liquid is formed. xrfscientific.commalvernpanalytical.com
Homogenization: Agitating the crucible during fusion to ensure complete dissolution and a uniform melt. malvernpanalytical.com
Final Form: Either casting the melt into a mold to form a glass disc for XRF or pouring it into a dilute acid for ICP or Atomic Absorption (AA) analysis. malvernpanalytical.com
This technique is applicable to a wide array of materials, including geological samples, cements, ceramics, metals, and environmental samples. malvernpanalytical.commalvernpanalytical.com The choice of pure this compound or a mixture with lithium metaborate depends on the chemical nature (acidity/basicity) of the sample being analyzed. icph.fr
Q & A
Q. What is the molecular formula and molecular weight of lithium tetraborate?
this compound has the molecular formula Li₂B₄O₇ and a molecular weight of 169.11 g/mol , confirmed by X-ray diffraction (XRD) and gravimetric analysis .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Key techniques include:
Q. How is this compound utilized in X-ray fluorescence spectroscopy (XRF)?
It acts as a flux to homogenize samples by forming a glass matrix upon melting. This eliminates matrix effects, enabling accurate quantification of trace elements .
Q. What safety precautions are necessary when handling this compound?
- Avoid inhalation of dust (use fume hoods).
- Prevent skin/eye contact (wear gloves/goggles).
- Store in dry, sealed containers away from acids/bases to prevent hazardous reactions (e.g., toxic gas release during decomposition) .
Q. What are the common synthesis methods for this compound?
- Solid-State Reaction : High-temperature sintering of Li₂CO₃ and B₂O₃ .
- Aqueous Reaction with CO₂ : Enhances dissolution of reactants (e.g., Li₂CO₃ and H₃BO₃) in a two-step process, yielding amorphous Li₂B₄O₇·3H₂O followed by dehydration .
Advanced Research Questions
Q. How do the mechanical properties of this compound glass compare to its crystalline form?
Nanoindentation studies show crystalline Li₂B₄O₇ has higher hardness (4–6 GPa) and Young’s modulus (~90 GPa) than its glass counterpart (hardness: 2–3 GPa), attributed to the disordered atomic structure in the glass .
Q. What temporal effects should be considered in experimental designs involving this compound exposure?
Prolonged exposure in cellular systems upregulates stress-response genes (e.g., HSP70) and alters metabolic flux in glycolysis. Dose-dependent studies in animal models reveal thresholds for oxidative stress induction, necessitating time-resolved assays .
Q. How does this compound influence glycolytic and pentose phosphate pathways?
It modulates hexokinase and phosphofructokinase activity, reducing ATP production. In the pentose phosphate pathway, it suppresses glucose-6-phosphate dehydrogenase, lowering NADPH levels and redox imbalance .
Q. What are the challenges in determining the true band gap of this compound single crystals?
Theoretical calculations (e.g., LCAO method) suggest ~7.5 eV, but experimental optical absorption edges vary due to surface defects. Consensus favors optical methods (e.g., UV-Vis spectroscopy) over computational models for accuracy .
Q. How does the boron-oxygen framework behave under high-temperature conditions?
Neutron diffraction reveals dynamic disorder in Li⁺ ions above 500°C, while the B₄O₇²⁻ framework remains stable. Impedance spectroscopy shows anisotropic Li⁺ diffusion along the polar axis, critical for ionic conductivity studies .
Q. What methodological considerations are critical for lithium isotopic analysis using thermal ionization mass spectrometry (TIMS)?
Using Li₂BO₂⁺ ions reduces isotopic fractionation during ionization. Precision (±1.3‰) requires ultra-pure Li extraction (e.g., ion-exchange chromatography) and CO₂-modified synthesis to minimize ¹⁰B interference .
Q. How do surface termination states influence electronic properties?
The (110) surface exhibits occupied electronic states within the band gap, enhancing catalytic activity, while the (100) surface has unoccupied states, affecting Schottky barrier heights in semiconductor applications .
Q. What are the advantages of this compound-based flux mixtures in spectrochemical analysis?
Mixing with lithium metaborate (LiBO₂) lowers the melting point (from 930°C to 849°C) and improves solubility for refractory oxides (e.g., Al₂O₃). Ratios (e.g., 12:22 Li₂B₄O₇:LiBO₂) optimize dissolution for ICP-MS/XRF .
Q. How does the thermoluminescence (TL) mechanism contribute to radiation dosimetry?
TL arises from electron traps in the B₄O₇²⁻ lattice. Tissue-equivalent composition (Zₑff ≈ 7.3) ensures dose accuracy in medical applications. Ce³⁺ doping enhances TL sensitivity by creating deeper traps .
Q. What strategies optimize CO₂-assisted synthesis of this compound?
CO₂ injection during aqueous synthesis accelerates Li₂CO₃ dissolution, reducing reaction time by 40%. Post-synthesis annealing at 300°C removes residual hydroxyl groups, improving crystallinity for neutron detection applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
